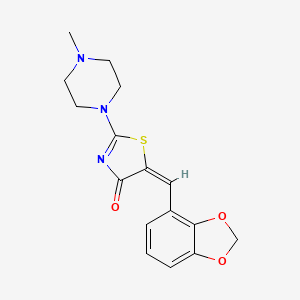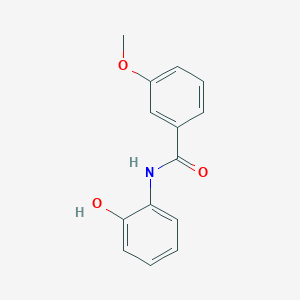
N-(2-hydroxyphenyl)-3-methoxybenzamide
Overview
Description
N-(2-hydroxyphenyl)-3-methoxybenzamide is a useful research compound. Its molecular formula is C14H13NO3 and its molecular weight is 243.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 243.08954328 g/mol and the complexity rating of the compound is 282. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
N-(2-hydroxyphenyl)-3-methoxybenzamide, hereafter referred to as the compound, is a synthetic molecule with potential therapeutic applicationsSimilar compounds such as n-(2-hydroxyphenyl)acetamide (na-2) have been shown to induce apoptosis in human glioblastoma cells . Another compound, N-(2´-Hydroxyphenyl)-2-propylpentanamide (OH-VPA), has shown antiproliferative activity against breast cancer and human cervical cancer cell lines . These findings suggest that the compound may interact with similar targets, potentially playing a role in apoptosis and antiproliferative activity.
Mode of Action
This could involve altering the expression of apoptosis-related markers or disrupting cell growth pathways .
Biochemical Pathways
The compound may affect several biochemical pathways. For instance, similar compounds have been found to alter the expression of apoptosis-related markers such as Bax, Bcl-2, and caspase-3 . These proteins play crucial roles in the regulation of apoptosis, a process that is often dysregulated in cancer cells. Therefore, the compound may exert its effects by modulating these pathways.
Pharmacokinetics
Similar compounds have been studied for their drug-like properties, including in vitro microsomal stability, microsomal/plasma protein binding, kinetic solubility, lipophilicity, and passive permeability . These properties can significantly impact a compound’s bioavailability and therapeutic efficacy.
Result of Action
The compound’s action at the molecular and cellular levels is likely to result in changes in cell behavior, such as reduced proliferation or induced apoptosis. This is based on the observed effects of similar compounds on cancer cell lines . .
Biochemical Analysis
Biochemical Properties
N-(2-hydroxyphenyl)-3-methoxybenzamide has been found to interact with a variety of enzymes and proteins. For instance, it has been observed to interact with the enzyme cyclooxygenase-2 (COX-2) and the protein actin . These interactions are believed to play a crucial role in the compound’s biochemical activity .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to affect the expression of genes such as inducible nitric oxide synthase (iNOS) and nuclear factor-κB p50 (NFκB) .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to bind with COX-2, leading to its inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Information on the compound’s stability, degradation, and long-term effects on cellular function have been studied in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound have been studied in animal models, with varying effects observed at different dosages
Properties
IUPAC Name |
N-(2-hydroxyphenyl)-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-18-11-6-4-5-10(9-11)14(17)15-12-7-2-3-8-13(12)16/h2-9,16H,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQULMMUQHDXJKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-2-[4-(3-chlorophenyl)piperazin-1-yl]-5-[4-(diethylamino)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B4633341.png)
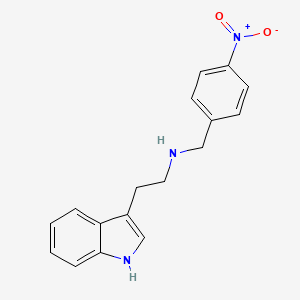
![3-(3-hydroxypropyl)-2-[(2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)methyl]quinazolin-4(3H)-one](/img/structure/B4633350.png)
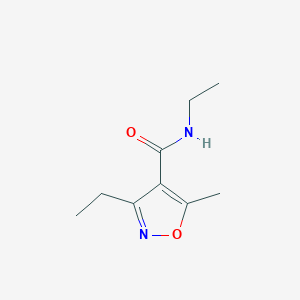
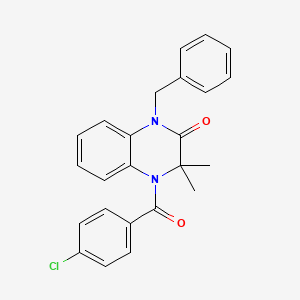
![N-(2-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}ethyl)-4-methoxybenzamide](/img/structure/B4633370.png)
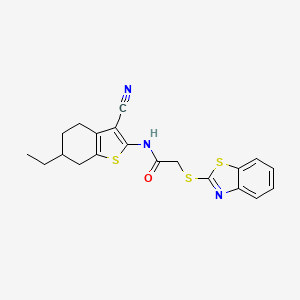
![methyl 2-({[(2-methoxydibenzo[b,d]furan-3-yl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4633404.png)
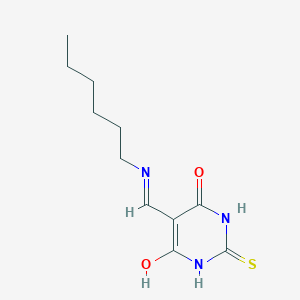
![(6E)-6-[[3-chloro-4-[3-(2,3-dimethylphenoxy)propoxy]-5-methoxyphenyl]methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4633407.png)
![N-(3-acetylphenyl)-2-[4-[benzyl(methyl)sulfamoyl]phenoxy]acetamide](/img/structure/B4633412.png)

![N~1~-{1-[(4-BROMOPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-4-METHYL-1-BENZENESULFONAMIDE](/img/structure/B4633430.png)
